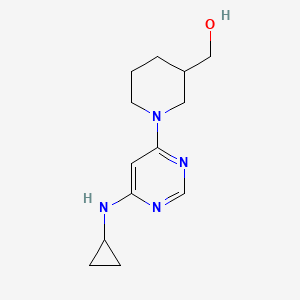

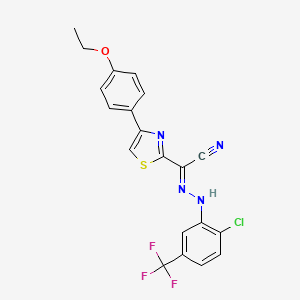

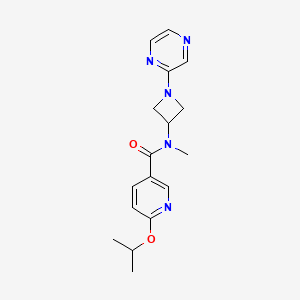

![molecular formula C6H5ClN4 B2555462 6-Chloroimidazo[1,2-b]pyridazin-8-amine CAS No. 1161847-36-4](/img/structure/B2555462.png)

6-Chloroimidazo[1,2-b]pyridazin-8-amine

Descripción general

Descripción

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 . It’s a useful research chemical .

Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-b]pyridazin-8-amine is 1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

1. Inhibition of TNF-α Production

- Summary of Application: This compound has been used in the design and synthesis of a series of 3, 6-disubstituted imidazo[1,2-b]pyridazine, which are inhibitors of TNF-α production. TNF-α is a pro-inflammatory cytokine responsible for a diverse range of inflammatory diseases including rheumatoid arthritis .

- Methods of Application: The best compounds were 3-pyridyl and (4-(methylsulfonyl)phenyl) analogs 8q and 8w, showing inhibition of TNF-α production .

- Results or Outcomes: The identified leads have potential for further development for treatment of inflammatory diseases. The best compounds showed inhibition of TNF-α production with IC50 values of 0.9 and 0.4 µM, respectively .

2. Functionalization of N-Heterocycles

- Summary of Application: The compound has been used in the functionalization of N-heterocycles, specifically pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines .

- Methods of Application: The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .

- Results or Outcomes: The study demonstrated the reactivity of uncommon N-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines and considerably facilitated their functionalization .

Safety And Hazards

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHAQNBCDQRTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazin-8-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

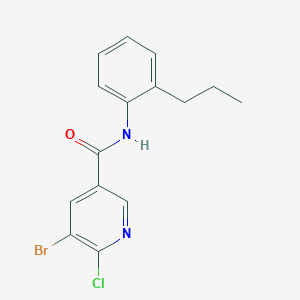

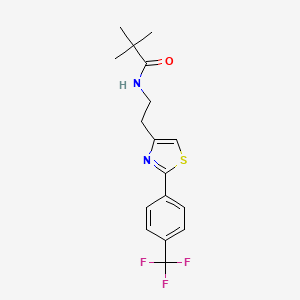

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)

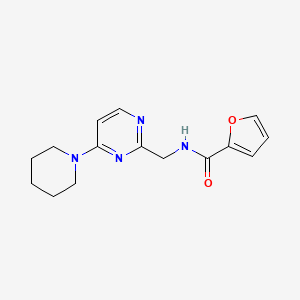

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)